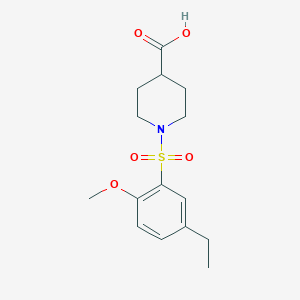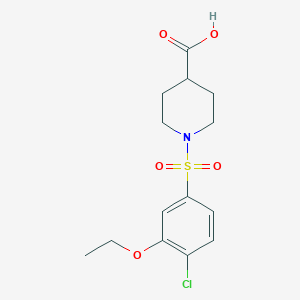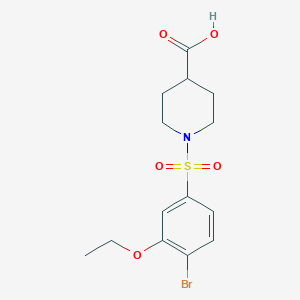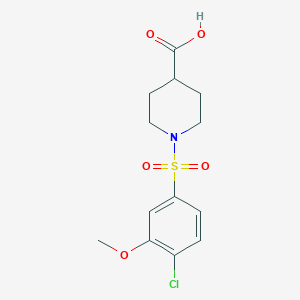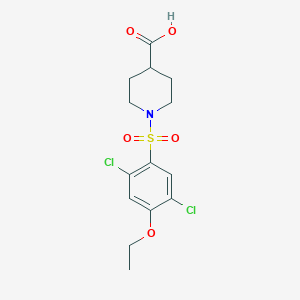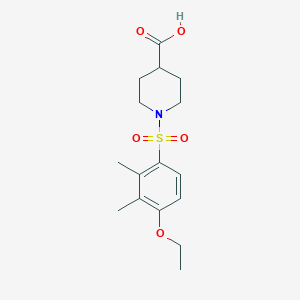![molecular formula C15H21BrN2O4S B513107 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-61-6](/img/structure/B513107.png)
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The Hirshfeld surface intermolecular interactions are studied using the crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Structural and Synthetic Approaches
The synthesis and structural elucidation of compounds related to piperazine derivatives, including those with bromo, propoxy, and benzenesulfonyl groups, have been the subject of scientific investigations. For instance, studies on piperazine-based structures reveal extensive intermolecular hydrogen bonding patterns, contributing to their stability and potential for further chemical modifications (Zhenhua Li & K. Su, 2007). Another research outlines the synthesis of piperazine-1,4-diium derivatives, emphasizing the three-dimensional network formed through hydrogen bonds, showcasing the structural versatility of piperazine compounds (K. Su & Zhenhua Li, 2007).
Material Science Applications
In material science, propargyl ether-containing phosphinated benzoxazine, synthesized from related compounds, demonstrates high thermal properties and low dielectric constants. This suggests potential applications in crafting advanced epoxy thermosets with improved thermal stability and electrical properties (C. Lin et al., 2014).
Biological Activity
Research into piperazine derivatives for potential analgesic and anti-inflammatory activities has been explored, with some compounds showing higher effectiveness than standard treatments. This indicates the promise of piperazine structures in developing new therapeutic agents (E. Palaska et al., 1993).
Chemical Synthesis and Modifications
Synthetic methodologies for creating complex piperazine-based molecules through various chemical reactions have been developed. For example, the synthesis of 1,4-bis(3'-bromopropionyl) piperazine-2,3-14C highlights the versatility and reactivity of piperazine compounds, offering pathways for generating labeled compounds for scientific studies (A. Kagemoto et al., 1973).
Advanced Synthetic Techniques
Advancements in synthetic techniques, such as visible-light-driven carboxylic amine protocols (CLAP), have been applied to synthesize substituted piperazines, showcasing the efficiency of modern synthetic methods in creating piperazine scaffolds under both batch and flow conditions (Robin Gueret et al., 2020).
properties
IUPAC Name |
1-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXXZBWXYPQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)

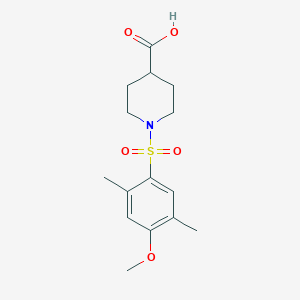
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)
